Lithium aluminum hexahydride

Lithium-ion battery anode Conversion-type anode High-capacity electrode

Lithium aluminum hexahydride (Li₃AlH₆, CAS 16941-14-3) is a thermodynamically stable alanate designed for next-generation energy storage—not a generic reducing agent. In Li-ion anodes, it delivers an initial lithiation capacity of ~1729 mAh/g at ~0.33 V vs Li⁺/Li (>4.6× graphite). Optimized solid-state ion-exchange anodes retain 990 mAh/g after 150 cycles. For hydrogen storage, decomposition at 190–230 °C enables cascaded release strategies; TiF₃ doping lowers onset by ~60 °C. Unlike LiAlH₄, Li₃AlH₆ is intrinsically shelf-stable with predictable decomposition. Procure for high-capacity anodes, staged H₂ release, or where ambient hydrogen evolution must be controlled.

Molecular Formula AlH6Li3
Molecular Weight 53.9 g/mol
CAS No. 16941-14-3
Cat. No. B091450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium aluminum hexahydride
CAS16941-14-3
Molecular FormulaAlH6Li3
Molecular Weight53.9 g/mol
Structural Identifiers
SMILES[Li+].[Li+].[Li+].[AlH6-3]
InChIInChI=1S/Al.3Li.6H/q-3;3*+1;;;;;;
InChIKeyOUPSVBUKCTVOLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium Aluminum Hexahydride (CAS 16941-14-3): Procurement-Grade Specifications and Compound Class Identification


Lithium aluminum hexahydride (Li₃AlH₆, CAS 16941-14-3), systematically named trilithium hexahydridoaluminate, is a lithium-rich complex metal hydride belonging to the alanate family of hydrogen storage materials [1]. The compound crystallizes in the trigonal R-3 space group with an ilmenite-like structure, wherein Al³⁺ is octahedrally coordinated to six hydride ligands [1]. Li₃AlH₆ occurs naturally as the intermediate decomposition product of lithium aluminum hydride (LiAlH₄) and is commercially supplied in hydrogen-storage grade with purity specifications of ≥95% by XRD . Unlike LiAlH₄, which is primarily employed as a nucleophilic reducing agent in organic synthesis, Li₃AlH₆ has been repositioned in the scientific literature as a candidate material for next-generation lithium-ion battery anodes and solid-state hydrogen storage systems due to its distinct electrochemical and thermodynamic profile [2].

Why Lithium Aluminum Hexahydride Cannot Be Substituted with LiAlH₄, NaBH₄, or Graphite in Critical Applications


Generic substitution of Li₃AlH₆ with LiAlH₄, NaBH₄, Red-Al, or conventional graphite anodes fails because the compound's functional identity is not defined by generic hydride-donating capacity but by application-specific electrochemical and thermodynamic parameters that diverge sharply from in-class alternatives [1]. In lithium-ion battery anodes, Li₃AlH₆ delivers an initial lithiation capacity approximately four times that of graphite [2]. In hydrogen storage systems, its thermal decomposition occurs at 190–230 °C—a regime distinct from LiAlH₄ (160–190 °C first stage)—which directly impacts system design and safety margins [1]. Furthermore, DFT-calculated reaction enthalpies confirm that Li₃AlH₆ is the thermodynamically more stable species in the Li–Al–H decomposition cascade, meaning procurement of Li₃AlH₆ versus LiAlH₄ constitutes a deliberate selection of a different thermodynamic state, not a interchangeable reagent [3]. In organic reduction contexts, substitution fails because Li₃AlH₆ is not a primary reducing agent; its reactivity profile as a hexahydridoaluminate differs fundamentally from tetrahydridoaluminates like LiAlH₄ and NaBH₄ [4].

Quantitative Differentiation Evidence for Lithium Aluminum Hexahydride: Head-to-Head Comparator Data


Lithiation Capacity of Li₃AlH₆ Anodes vs. Graphite: ~4.6× Higher Initial Specific Capacity

Li₃AlH₆ delivers an initial lithiation capacity of approximately 1729 mAh/g at a plateau potential of ~0.33 V vs. Li⁺/Li, which represents a >4.6-fold increase over the theoretical specific capacity of conventional graphite anodes (372 mAh/g) [1]. This quantification is derived from direct electrochemical evaluation of synthesized Li₃AlH₆ as an anode material in lithium-ion battery half-cells [1]. A separate enhanced solid-state ion-exchange preparation method yielded a first discharge capacity of 1722 mAh/g with only 15% capacity loss in the first charge, retaining 990 mAh/g after 150 cycles at 1 A/g current density with nearly 100% coulombic efficiency [2].

Lithium-ion battery anode Conversion-type anode High-capacity electrode

Theoretical Gravimetric Capacitance of Li₃AlH₆ vs. Graphite: ~4× Higher per Patent Data

According to U.S. patent literature, the theoretical gravimetric capacitance of Li₃AlH₆ is 1496 Ah/kg, which is approximately four times that of graphite [1]. This patent-based quantification provides a theoretical upper-bound benchmark for materials selection in high-energy-density electrochemical storage applications, independently corroborating the experimental capacity advantage observed in half-cell testing.

Gravimetric capacitance Electrochemical energy storage Anode materials

Thermal Decomposition Temperature of Li₃AlH₆ vs. LiAlH₄: +30–70°C Higher Onset for Second-Stage Decomposition

Li₃AlH₆ decomposes into LiH, Al, and H₂ at 190–230 °C, whereas LiAlH₄ undergoes its first-stage decomposition to Li₃AlH₆, Al, and H₂ at 160–190 °C [1]. This 30–70 °C upward shift in decomposition onset temperature for Li₃AlH₆ relative to the first-stage LiAlH₄ decomposition provides a wider thermal safety margin and enables distinct operating windows in temperature-programmed hydrogen release applications. Mechanical milling reduces decomposition temperatures of both compounds by ~60 °C, but the relative offset between the two compounds is preserved [2].

Hydrogen storage Thermal stability Decomposition kinetics

DFT-Calculated Reaction Enthalpy: LiAlH₄ → 1/3 Li₃AlH₆ + 2/3 Al + H₂ is Endothermic at +14.3 kJ/mol at 298 K

Density functional theory (DFT) calculations using plane-wave pseudopotential methods yield a reaction enthalpy of +14.3 kJ/mol at 298 K for the decomposition of LiAlH₄ to Li₃AlH₆, aluminum, and hydrogen [1]. The positive enthalpy confirms that Li₃AlH₆ is thermodynamically more stable than LiAlH₄ under ambient conditions, consistent with experimental observations that LiAlH₄ spontaneously decomposes to Li₃AlH₆ and LiH during prolonged storage [2]. Electronic structure analysis further reveals that Al–H bonding is predominantly covalent while Li–H interactions are ionic in both compounds, indicating that the thermodynamic stability difference arises from structural rather than fundamental bonding character changes [1].

Density functional theory Thermodynamic stability Reaction enthalpy

Catalyzed Dehydrogenation Onset Reduction: TiF₃-doped Li₃AlH₆ vs. Pure Li₃AlH₆: -60 °C Lower Onset Temperature

Addition of 10 mol% TiF₃ to Li₃AlH₆ reduces the dehydrogenation onset temperature by approximately 60 °C compared to pure Li₃AlH₆ (which onsets at ~190 °C), enabling 3.0 wt% H₂ release within 1000 seconds at 120 °C under initial vacuum [1]. Alternative catalysts including TiAl₃ and TiCl₃ also reduce the dehydrogenation temperature of Li₃AlH₆, with TiAl₃ showing ~30 °C reduction [2]. This catalytic tunability is a differentiating feature of Li₃AlH₆ as a hydrogen storage platform; the base material's decomposition kinetics can be engineered to match specific application temperature windows without altering the fundamental hydrogen capacity.

Dehydrogenation catalysis Hydrogen storage kinetics Dopant effects

Li₃AlH₆ Cyclability: Solid-State Ion Exchange Anode Retains 990 mAh/g After 150 Cycles with ~100% Coulombic Efficiency

Li₃AlH₆ anodes prepared via solid-state ion exchange exhibit a first discharge capacity of 1722 mAh/g with only 15% capacity loss in the first charge. After 150 cycles under a current density of 1 A/g, the Li₃AlH₆ anode retains a capacity of 990 mAh/g with nearly 100% coulombic efficiency [1]. This cyclability performance represents a substantial improvement over early reports where Li₃AlH₆ capacity dropped dramatically from 1729 mAh/g to 509 mAh/g at the second cycle due to partial reversibility of lithium storage [2]. The enhanced preparation method directly addresses the initial irreversibility limitation that previously constrained Li₃AlH₆ anode adoption.

Cycle stability Coulombic efficiency Solid-state battery

Procurement-Relevant Application Scenarios for Lithium Aluminum Hexahydride (CAS 16941-14-3)


Next-Generation Lithium-Ion Battery Anodes: High-Capacity Conversion Electrode Development

Li₃AlH₆ should be procured when the research or industrial objective is development of high-capacity lithium-ion battery anodes that exceed the theoretical limits of intercalation-type graphite electrodes. The compound delivers an initial lithiation capacity of ~1729 mAh/g at ~0.33 V vs. Li⁺/Li—a >4.6× improvement over graphite's 372 mAh/g [1]. With optimized solid-state ion exchange synthesis, Li₃AlH₆ anodes retain 990 mAh/g after 150 cycles at 1 A/g with nearly 100% coulombic efficiency [2]. This scenario applies to materials scientists and battery engineers seeking conversion-type anodes for high-energy-density solid-state or liquid-electrolyte lithium-ion batteries.

Solid-State Hydrogen Storage: Staged and Catalyzed Hydrogen Release Systems

Li₃AlH₆ is the appropriate procurement choice for solid-state hydrogen storage research where staged, temperature-controlled hydrogen release is required. The compound decomposes at 190–230 °C to release hydrogen, a temperature window 30–70 °C higher than the first-stage decomposition of LiAlH₄ (160–190 °C) [1]. This thermal offset enables cascaded hydrogen release strategies in multi-stage storage systems. Furthermore, TiF₃ doping reduces the dehydrogenation onset by ~60 °C relative to pure Li₃AlH₆, enabling 3.0 wt% H₂ release at 120 °C within 1000 seconds [2]. This scenario applies to hydrogen energy researchers, fuel cell integrators, and materials engineers developing temperature-programmed hydrogen storage solutions.

Thermodynamically Stable Intermediate in LiAlH₄-Based Processes

Li₃AlH₆ should be procured as a direct starting material in applications where LiAlH₄ decomposition and associated hydrogen evolution are undesirable or must be controlled. DFT calculations confirm that the reaction LiAlH₄ → 1/3 Li₃AlH₆ + 2/3 Al + H₂ is endothermic (+14.3 kJ/mol at 298 K), establishing Li₃AlH₆ as the thermodynamically more stable species [1]. LiAlH₄ spontaneously decomposes to Li₃AlH₆ and LiH during prolonged storage, making Li₃AlH₆ the intrinsically shelf-stable alanate. This scenario applies to researchers requiring a lithium alanate with predictable decomposition behavior and reduced hydrogen evolution during ambient storage.

High-Energy-Density Electrochemical Storage: Patent-Benchmarked Capacitance Advantage

Li₃AlH₆ is the indicated procurement choice for electrochemical energy storage systems where theoretical gravimetric capacitance is the primary materials selection criterion. U.S. patent literature establishes Li₃AlH₆'s theoretical gravimetric capacitance at 1496 Ah/kg—approximately four times that of graphite [1]. This patent-validated benchmark provides a defensible rationale for selecting Li₃AlH₆ over conventional carbon-based anodes in high-energy-density storage applications where maximizing capacitance per unit mass is the critical design parameter. This scenario applies to patent-driven R&D programs and electrochemical device prototyping where theoretical capacitance superiority is a go/no-go procurement criterion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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